tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C15H21F3N4O2 It is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . This disruption of the membrane potential could be a key mechanism of its antibacterial action.
Result of Action
Based on its potential antibacterial action, it can be inferred that the compound may lead to bacterial cell death by disrupting essential cellular processes .
Preparation Methods
The synthesis of tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions to introduce the trifluoromethyl group.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be done through cyclization reactions.
Attachment of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions.
Formation of the carbamate linkage: The final step involves the formation of the carbamate linkage, which can be achieved through the reaction of the piperidine derivative with tert-butyl chloroformate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Comparison with Similar Compounds
tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(6-ethoxypyrimidin-4-yl)piperidin-4-ylcarbamate: This compound has an ethoxy group instead of a trifluoromethyl group, which may affect its chemical and biological properties.
tert-Butyl 1-(6-methylpyrimidin-4-yl)piperidin-4-ylcarbamate: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in reactivity and interactions with biological targets.
tert-Butyl 1-(6-chloropyrimidin-4-yl)piperidin-4-ylcarbamate: The chloro group can introduce different electronic and steric effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)21-10-4-6-22(7-5-10)12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEHSCPPXSIMHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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